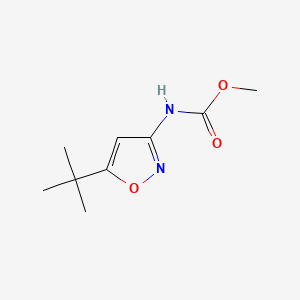![molecular formula C10H11N5S B6602379 N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 83831-31-6](/img/structure/B6602379.png)
N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine is a compound that features a thiazole ring, an aminophenyl group, and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 4-aminothiophenol with appropriate guanidine derivatives under controlled conditions. One common method involves the use of alkylisothiocyanates, which react with 4-aminothiophenol in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, while the thiazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The aminophenyl group may enhance binding affinity through hydrogen bonding or π-π interactions. The guanidine moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminothiophenol: A precursor in the synthesis of N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share structural similarities and exhibit diverse biological activities.
Uniqueness
N’'-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine is unique due to its combination of a thiazole ring, an aminophenyl group, and a guanidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,11H2,(H4,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOBLWACXFIIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539179 |
Source


|
| Record name | N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83831-31-6 |
Source


|
| Record name | N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)


![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)


